Compound Description: This group of compounds encompasses a series of derivatives with varying substituents on the phenyl ring attached to the pyrrole moiety. These compounds were investigated for their inhibitory activity against S-nitrosoglutathione reductase (GSNOR). [] The study focused on establishing a relationship between the electronic structure of these derivatives and their GSNOR inhibitory potency. []
Relevance: These compounds share a common core structure with the target compound, 3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid. The core structure includes a phenyl-substituted pyrrole ring connected to a propanoic acid moiety. The primary difference lies in the substituent on the phenyl ring linked to the pyrrole nitrogen. While the target compound features a 4-tert-butylbenzoyl group, the related compounds have a 4-carbamoylphenyl group with various additional modifications. []
Compound Description: This compound was identified as a potent urease inhibitor through molecular docking studies. [] It demonstrated significant inhibition of ruminal urea degradation and ammonia production in in vitro ruminal microbial fermentation. [] Additionally, the compound exhibited no significant adverse effects on the viability of gut Caco-2 cells at concentrations ranging from 10 to 100 μM. []
Relevance: This compound and 3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid share the fundamental pyrrole-2-propanoic acid core. Both compounds possess an amide substituent on the pyrrole nitrogen, although the specific substituents differ. In the related compound, the amide is aminocarbonyl, while in the target compound, it is 4-tert-butylbenzoyl. Furthermore, the related compound features a 4-methoxyphenyl substituent on the pyrrole ring, while the target compound has an unsubstituted phenyl group at the same position. []
Compound Description: This novel compound was identified as one of nine major Maillard reaction products formed during the low-moisture heating of glucose and S-allyl-l-cysteine. [] While it did not exhibit any intrinsic taste in water, it demonstrated strong mouthfullness (kokumi) enhancing activity above a concentration of 186 μmol/kg. [] Analysis through liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed its presence in pan-fried garlic, reaching a maximum concentration of 793.7 μmol/kg, exceeding its kokumi threshold fourfold. []
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